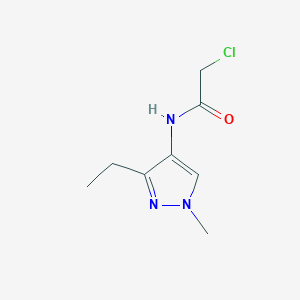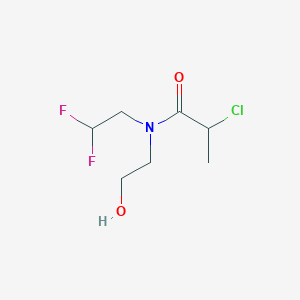
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide, also known as BAY 85-8501, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
作用機序
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501's mechanism of action involves the inhibition of carbonic anhydrase IX, which is an enzyme that plays a role in regulating the pH of cancer cells. By inhibiting this enzyme, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 is able to disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
In addition to its potential as a cancer therapeutic, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 has also been shown to have other biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry showed that 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 was able to inhibit the activity of the enzyme carbonic anhydrase II, which is involved in the regulation of acid-base balance in the body. This inhibition could potentially lead to the development of new treatments for conditions such as glaucoma and epilepsy.
実験室実験の利点と制限
One of the advantages of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 is its potency as an inhibitor of carbonic anhydrase IX, which makes it a promising candidate for the development of cancer therapeutics. However, one limitation of the compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501. One area of focus could be the development of new cancer therapeutics based on the compound's ability to inhibit carbonic anhydrase IX. Another potential direction could be the development of new treatments for conditions such as glaucoma and epilepsy based on 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501's inhibition of carbonic anhydrase II. Additionally, further research could be conducted to optimize the synthesis method for 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501, potentially making it easier to produce in large quantities.
合成法
The synthesis of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 involves a multi-step process that includes the reaction of 2-acetylthiophene with ethyl bromoacetate, followed by hydrolysis and cyclization to form 2-bromo-4-methylthiophene-3-carboxylic acid. This intermediate is then reacted with 2,2-difluoroethanol and sodium hydride to form 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-sulfonamide. Finally, the addition of ethylene glycol and hydrochloric acid results in the formation of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide.
科学的研究の応用
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 has been the subject of several scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 was found to be a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Another study published in the European Journal of Medicinal Chemistry showed that 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 was able to inhibit the growth of breast cancer cells in vitro.
特性
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF2NO3S2/c1-6-4-8(17-9(6)10)18(15,16)13(2-3-14)5-7(11)12/h4,7,14H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGDFVUIVEPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N(CCO)CC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)


![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)



![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
